molecular formula C12H14O3S B11718388 2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol CAS No. 2006278-32-4

2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol

Cat. No.: B11718388
CAS No.: 2006278-32-4
M. Wt: 238.30 g/mol
InChI Key: VLDFQLHGXMMULR-UHFFFAOYSA-N
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Description

2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol is an organic compound characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a pentynol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-(methylsulfonyl)phenylacetylene.

    Addition Reaction: The phenylacetylene undergoes an addition reaction with a suitable alcohol, such as 2-butyne-1,4-diol, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium tungstate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol involves its interaction with molecular targets such as cyclooxygenase enzymes. The compound inhibits the activity of COX-2, reducing the production of pro-inflammatory mediators . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol is unique due to its specific structural features, which allow it to interact effectively with COX-2 enzymes. Its pentynol moiety provides additional sites for chemical modification, enabling the synthesis of a wide range of derivatives with diverse biological activities.

Properties

CAS No.

2006278-32-4

Molecular Formula

C12H14O3S

Molecular Weight

238.30 g/mol

IUPAC Name

2-(4-methylsulfonylphenyl)pent-4-yn-2-ol

InChI

InChI=1S/C12H14O3S/c1-4-9-12(2,13)10-5-7-11(8-6-10)16(3,14)15/h1,5-8,13H,9H2,2-3H3

InChI Key

VLDFQLHGXMMULR-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)(C1=CC=C(C=C1)S(=O)(=O)C)O

Origin of Product

United States

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